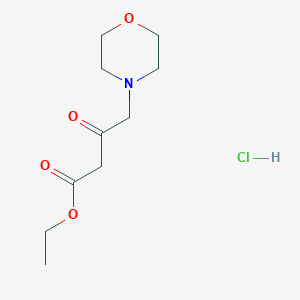
4-Morpholin-4-yl-3-oxo-butyric acid ethyl ester hydrochloride
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques such as NMR, IR, and mass spectrometry. Unfortunately, the specific molecular structure analysis for “4-Morpholin-4-yl-3-oxo-butyric acid ethyl ester hydrochloride” is not available .Chemical Reactions Analysis
The chemical reactions involving morpholinyl compounds can vary widely depending on the other functional groups present in the molecule. Without specific information about “4-Morpholin-4-yl-3-oxo-butyric acid ethyl ester hydrochloride”, it’s difficult to predict its reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, and stability. These properties are not documented for "4-Morpholin-4-yl-3-oxo-butyric acid ethyl ester hydrochloride" .Wissenschaftliche Forschungsanwendungen
- Scientific Field: Pharmaceutical and Biological Research .
- Application Summary: 4-Hydroxy-2-quinolones are valuable in drug research and development due to their interesting pharmaceutical and biological activities . They are used in the synthesis of related four-membered to seven-membered heterocycles, most of which show unique biological activities .
- Methods of Application: The synthetic methodology of quinolin-2,4-dione derivatives is focused on, along with their utility in the synthesis of fused ring systems .
- Results or Outcomes: The structure of 1B is the most common form among the different tautomeric forms between the carbonyl groups, CH 2 -3 and NH of the quinoline moiety .
- Scientific Field: Organic Chemistry .
- Application Summary: Morpholin-4-yl Acetic Acid was used in the preparation of pyrrolidine-fused fullerene multicarboxylates by photoreaction .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The outcomes of the photoreaction were not detailed in the source .
- Scientific Field: Organic Chemistry .
- Application Summary: α-Bromo-β-(morpholin-4-yl)propionates are used in organic synthesis .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The outcomes of the synthesis were not detailed in the source .
4-Hydroxy-2-quinolones
Morpholin-4-yl Acetic Acid
α-Bromo-β-(morpholin-4-yl)propionates
- Scientific Field: Organic Chemistry .
- Application Summary: The morpholine (1,4-oxazinane) motif has attracted significant attention due to its widespread availability in natural products and biologically relevant compounds . This review describes recent advances in the synthesis of morpholines and their carbonyl-containing analogs from 1,2-amino alcohols, aziridines, epoxides, and related compounds .
- Methods of Application: The synthesis of substituted morpholines is developed by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .
- Results or Outcomes: Various mono-, di-, and trisubstituted morpholines, spiro morpholines, and ring-fused morpholines, as well as morpholine homologs were synthesized in good to excellent yields by a single methodology under similar reaction conditions .
- Scientific Field: Pharmaceutical and Biological Research .
- Application Summary: 4-Hydroxy-2-quinolones are valuable in drug research and development due to their interesting pharmaceutical and biological activities . They are used in the synthesis of related four-membered to seven-membered heterocycles, most of them showing unique biological activities .
- Methods of Application: The synthetic methodology of quinolin-2,4-dione derivatives is focused on, along with their utility in the synthesis of fused ring systems .
- Results or Outcomes: The structure of 1B is the most common form among the different tautomeric forms between the carbonyl groups, CH 2 -3 and NH of the quinoline moiety .
Synthesis of Morpholines
4-Hydroxy-2-quinolones
- Synthesis of α-Bromo-β-(morpholin-4-yl)propionates
- Scientific Field: Organic Chemistry .
- Application Summary: A convenient one-pot synthesis of α-bromoacrylic acid esters followed by their conversion into α-bromo-substituted β-amino acid esters .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The outcomes of the synthesis were not detailed in the source .
Safety And Hazards
Zukünftige Richtungen
The future directions for research on a specific compound depend on its potential applications in fields such as medicine, materials science, or environmental science. Without more information about “4-Morpholin-4-yl-3-oxo-butyric acid ethyl ester hydrochloride”, it’s difficult to predict potential future directions .
Eigenschaften
IUPAC Name |
ethyl 4-morpholin-4-yl-3-oxobutanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4.ClH/c1-2-15-10(13)7-9(12)8-11-3-5-14-6-4-11;/h2-8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFOYCWYWBRBFTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CN1CCOCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Morpholin-4-yl-3-oxo-butyric acid ethyl ester hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(chloromethyl)-2-(piperidin-1-yl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1386566.png)
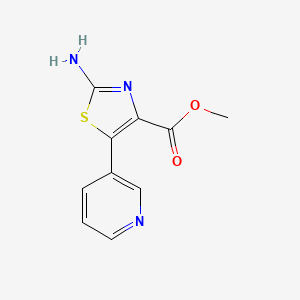
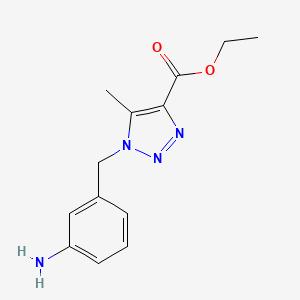
![tert-Butyl 4-{4-[3-(Ethoxycarbonyl)isoxazol-5-yl]-1,3-thiazol-2-yl}piperidine-1-carboxylate](/img/structure/B1386571.png)
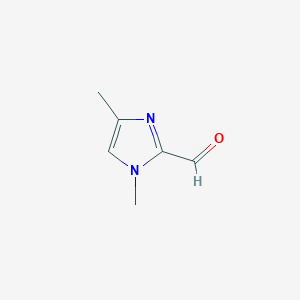
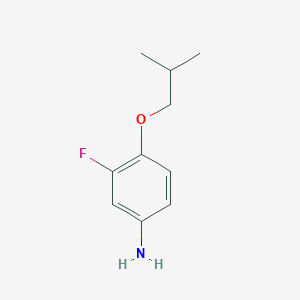
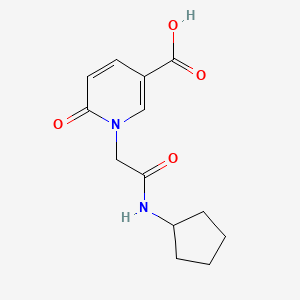
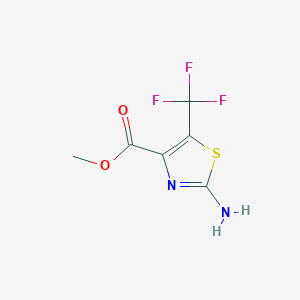
![{1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methanol](/img/structure/B1386581.png)
![[5-(2-furyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetic acid](/img/structure/B1386583.png)
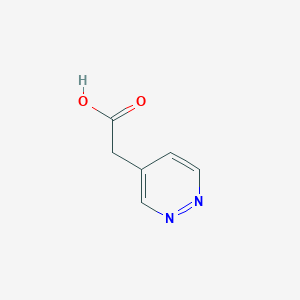
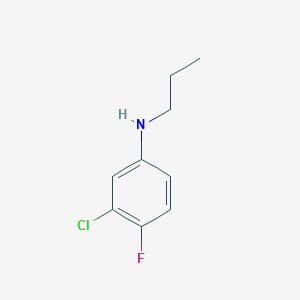
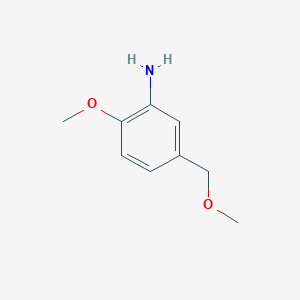
![5-Methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B1386588.png)